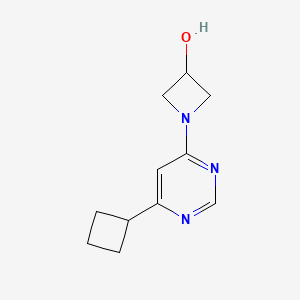

1-(6-Cyclobutylpyrimidin-4-yl)azétidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol is a compound that features a unique combination of a cyclobutyl group attached to a pyrimidine ring, which is further connected to an azetidine ring with a hydroxyl group

Applications De Recherche Scientifique

1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Industry: The compound can be used in the synthesis of polymers and other materials with unique properties.

Mécanisme D'action

Target of Action

Azetidines, the class of compounds to which it belongs, are known for their ubiquity in natural products and importance in medicinal chemistry . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .

Mode of Action

Azetidines are known to be involved in various catalytic processes, including henry, suzuki, sonogashira, and michael additions . They are also excellent candidates for ring-opening and expansion reactions due to their strained structure .

Biochemical Pathways

Azetidines are known for their versatility as heterocyclic synthons, which suggests they may play a role in various biochemical pathways .

Pharmacokinetics

It’s worth noting that azetidine derivatives are known for their high bioavailability in humans .

Result of Action

Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry, suggesting they may have significant effects at the molecular and cellular levels .

Action Environment

It’s worth noting that the reactivity of azetidines can be influenced by factors such as structure, substitutions at both nitrogen and carbon atoms, and coordinative phenomena .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and an amidine.

Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in nucleophilic substitution reactions.

Azetidine Ring Formation: The azetidine ring is formed through a ring-closing reaction, often involving the use of a suitable dihaloalkane and a base to induce cyclization.

Hydroxyl Group Addition: The hydroxyl group can be introduced through hydrolysis or oxidation reactions, depending on the precursor used.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the pyrimidine ring.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Dehydroxylated compounds or reduced pyrimidine derivatives.

Substitution Products: Various substituted azetidine derivatives.

Comparaison Avec Des Composés Similaires

- 1-Cyclohexylazetidin-3-ol

- 1-(a-Methylbenzyl)azetidin-3-ol

- 3-((Hetera)cyclobutyl)azetidines

Comparison: 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol is unique due to the presence of the pyrimidine ring, which provides additional stability and potential for specific interactions with biological targets. The cyclobutyl group also imparts unique steric and electronic properties, differentiating it from other azetidine derivatives.

Activité Biologique

1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol (CAS No. 2097925-77-2) is a novel compound characterized by a unique structural configuration that includes a cyclobutyl group, a pyrimidine ring, and an azetidine ring with a hydroxyl group. Its potential biological activities have garnered interest in medicinal chemistry and pharmacology, particularly concerning its role as an enzyme inhibitor and its therapeutic implications.

Chemical Structure

The chemical structure of 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol can be represented as follows:

This structure contributes to its unique reactivity and biological properties.

Enzyme Inhibition

Research indicates that 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol exhibits promising enzyme inhibition properties. Specifically, it has been studied for its potential to inhibit the USP1 protein, which is implicated in various cancer pathways. The inhibition of USP1 can lead to the stabilization of tumor suppressors, making this compound a candidate for cancer therapy .

Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial activity. Its structural components allow for interactions with bacterial enzymes, potentially disrupting their function. This aspect warrants further investigation to establish its efficacy against specific pathogens .

Study 1: USP1 Inhibition

A study published in a patent application highlighted the compound's ability to inhibit USP1 effectively. The findings indicated that this inhibition could lead to apoptosis in cancer cells, suggesting therapeutic potential in oncology .

Study 2: Antimicrobial Activity

In another research study, the compound was tested against various bacterial strains. Results demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent. Further quantitative analysis is required to determine the minimum inhibitory concentration (MIC) .

Comparative Analysis

To better understand the biological activity of 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Cyclohexylazetidin-3-ol | Cyclohexyl group instead of cyclobutyl | Moderate enzyme inhibition |

| 1-(a-Methylbenzyl)azetidin-3-ol | A methylbenzyl group | Limited antimicrobial activity |

| 3-((Hetera)cyclobutyl)azetidines | Varies in heterocyclic substitutions | Variable biological activities |

Propriétés

IUPAC Name |

1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-9-5-14(6-9)11-4-10(12-7-13-11)8-2-1-3-8/h4,7-9,15H,1-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCPEPMQRRIJJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC=N2)N3CC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.